Commercial Purity Specification: NLT 98% Versus 95% for the 2-Bromo-4-nitro Isomer
3-(5-Bromo-2-nitrophenyl)thiazolidine is commercially supplied with a minimum purity specification of NLT 98% (HPLC) by ISO-certified manufacturers . In direct contrast, the regioisomeric analog 3-(2-Bromo-4-nitrophenyl)thiazolidine (CAS 1707358-00-6) is listed by major Western suppliers at a minimum purity of only 95% . The 3-percentage-point purity differential means the 2-bromo-4-nitro isomer may contain up to 5% impurities versus a maximum of 2% for the target compound, a 2.5-fold higher allowable impurity burden that can impact reaction stoichiometry and downstream purification requirements in multistep syntheses .
| Evidence Dimension | Minimum purity specification (HPLC) |
|---|---|
| Target Compound Data | NLT 98% (3-(5-Bromo-2-nitrophenyl)thiazolidine, CAS 1707365-54-5) |
| Comparator Or Baseline | 95% (3-(2-Bromo-4-nitrophenyl)thiazolidine, CAS 1707358-00-6) |
| Quantified Difference | ≥3 absolute percentage points; maximum impurity burden 2.5× higher for the comparator |
| Conditions | Vendor certificate of analysis specifications; MolCore (target compound) and AKSci (comparator isomer) |
Why This Matters
Higher minimum purity reduces the risk of side reactions in sensitive cross-coupling or cyclization steps and lowers the purification burden in multi-step synthetic sequences, directly impacting procurement value for medicinal chemistry campaigns.
